3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
CAS No.:
Cat. No.: VC15983682
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 3-cyclopropylimidazo[1,5-a]pyridin-1-amine |
| Standard InChI | InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2 |
| Standard InChI Key | VYKNJOYIOUFDIK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC(=C3N2C=CC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Cyclopropylimidazo[1,5-a]pyridin-1-amine consists of an imidazo[1,5-a]pyridine core fused with a cyclopropyl group at the 3-position and an amine substituent at the 1-position . The imidazo[1,5-a]pyridine system is a nitrogen-rich heterocycle, offering sites for electrophilic and nucleophilic substitutions. The cyclopropyl ring introduces steric constraints and electronic effects, potentially enhancing metabolic stability in biological systems .
Table 1: Physicochemical Properties of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 1558193-56-8 |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Data sourced from chemical databases .
Synthetic Methodologies
One-Pot Annulation Strategies
Patil et al. developed a MgN-assisted one-pot annulation using 2-pyridyl ketones and aldehydes . This method achieves excellent yields (up to 90%) for 1,3-disubstituted imidazo[1,5-a]pyridines. Substituting aldehydes with cyclopropane-carboxaldehyde derivatives could theoretically yield the target compound, though this remains unexplored in literature .
Table 2: Comparative Synthesis Routes for Imidazo[1,5-a]pyridines
Functionalization and Derivative Synthesis
Post-Synthetic Modifications
The primary amine at the 1-position offers a handle for further functionalization. For instance, acylation with anhydrides or acid chlorides can generate amide derivatives, as demonstrated in multicomponent reactions involving tetrazole-linked analogues . Such modifications enhance solubility or enable conjugation to biomolecules for pharmaceutical applications.
Challenges in Cyclopropyl Substitution
Introducing cyclopropyl groups often complicates synthesis due to ring strain and steric effects. In the case of 3-cyclopropylimidazo[1,5-a]pyridin-1-amine, optimizing the cyclopropanation step—potentially via Simmons–Smith reactions or transition-metal-catalyzed couplings—would be critical .
Analytical Characterization
Spectroscopic Data
While specific NMR data for 3-cyclopropylimidazo[1,5-a]pyridin-1-amine are unavailable, related compounds exhibit characteristic signals:
-
NMR: Aromatic protons in the 7.2–8.5 ppm range, cyclopropyl protons as multiplets near 1.0–2.0 ppm .
-
NMR: Cyclopropyl carbons at 10–15 ppm, imidazo[1,5-a]pyridine carbons at 110–150 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) typically confirms molecular ions matching the theoretical mass ( 173.21 for [M+H]) .
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